molecular formula C8H11N2O2+ B067801 2-(4-Nitrophenyl)ethylazanium CAS No. 173738-40-4

2-(4-Nitrophenyl)ethylazanium

Cat. No. B067801
M. Wt: 167.19 g/mol
InChI Key: IOXOZOPLBFXYLM-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Nitrophenyl)ethylazanium, also known as NPEA, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a cationic surfactant that can be synthesized using different methods.

Scientific Research Applications

2-(4-Nitrophenyl)ethylazanium has been used in various scientific research applications, including as a surfactant in the preparation of nanoparticles, as a stabilizer for enzymes, and as a cationic reagent for the analysis of anionic surfactants. It has also been used as a model compound in studies of the interaction of surfactants with biomolecules.

Mechanism Of Action

The mechanism of action of 2-(4-Nitrophenyl)ethylazanium is not well understood. However, it is believed to interact with the cell membrane, leading to changes in membrane permeability and fluidity. This interaction can affect various cellular processes, such as ion transport and enzyme activity.

Biochemical And Physiological Effects

2-(4-Nitrophenyl)ethylazanium has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. It has also been shown to affect the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmitter signaling.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(4-Nitrophenyl)ethylazanium in lab experiments is its ability to act as a surfactant and stabilize enzymes and nanoparticles. It is also relatively easy to synthesize. However, one limitation is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the use of 2-(4-Nitrophenyl)ethylazanium in scientific research. One direction is to further investigate its mechanism of action and how it interacts with biomolecules. Another direction is to explore its potential as a drug delivery agent or as a therapeutic agent for cancer or infectious diseases. Additionally, its use in environmental applications, such as in the remediation of contaminated soils, could also be explored.
Conclusion:
In conclusion, 2-(4-Nitrophenyl)ethylazanium is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. Its ability to act as a surfactant and stabilize enzymes and nanoparticles makes it a useful compound in lab experiments. Further research is needed to fully understand its mechanism of action and explore its potential applications in drug delivery, therapeutics, and environmental remediation.

Synthesis Methods

There are different methods to synthesize 2-(4-Nitrophenyl)ethylazanium, including the reaction of 4-nitrophenylacetonitrile with ethylamine hydrochloride, followed by the reduction of the intermediate with sodium borohydride. Another method involves the reaction of 4-nitrophenylacetonitrile with ethylamine in the presence of a palladium catalyst. These methods result in the formation of 2-(4-Nitrophenyl)ethylazanium as a white powder.

properties

CAS RN

173738-40-4

Product Name

2-(4-Nitrophenyl)ethylazanium

Molecular Formula

C8H11N2O2+

Molecular Weight

167.19 g/mol

IUPAC Name

2-(4-nitrophenyl)ethylazanium

InChI

InChI=1S/C8H10N2O2/c9-6-5-7-1-3-8(4-2-7)10(11)12/h1-4H,5-6,9H2/p+1

InChI Key

IOXOZOPLBFXYLM-UHFFFAOYSA-O

SMILES

C1=CC(=CC=C1CC[NH3+])[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1CC[NH3+])[N+](=O)[O-]

synonyms

Benzeneethanamine, 4-nitro-, conjugate monoacid (9CI)

Origin of Product

United States

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